
3-chloro-2-(1H-1,2,4-triazol-1-ylmethyl)-5-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-(1H-1,2,4-triazol-1-ylmethyl)-5-(trifluoromethyl)pyridine, also known as CTP, is a synthetic molecule that has been widely used in various scientific research applications due to its unique chemical structure. CTP has a wide range of uses, including in organic synthesis, as a catalyst, and in the study of biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Photo- and Thermochromic Properties
Research on derivatives of 3-chloro-2-(1H-1,2,4-triazol-1-ylmethyl)-5-(trifluoromethyl)pyridine has highlighted their potential in developing materials with unique photo- and thermochromic properties. For instance, bipyridyltriazolium chlorobismuthate hybrids, related to the compound , have been solvothermally prepared and characterized to exhibit dual electron transfer (ET) photo/thermochromism, charge transfer thermochromism, and photoluminescent responses, demonstrating their utility in thermo/photochromic and photoluminescent switching applications (Li et al., 2016).
Synthesis of Heterocycles
The compound has been applied in the synthesis of [1,2,4]triazolo[4,3-a]pyridines, a class of heterocycles, through palladium-catalyzed chemoselective monoarylation of hydrazides. This methodology, which involves the addition of hydrazides to 2-chloropyridine followed by dehydration, has facilitated the efficient synthesis of various analogues bearing diverse substituents at the 3-position, highlighting its versatility in organic synthesis (Reichelt et al., 2010).
Antioxidant Properties
Derivatives of the compound have been synthesized and evaluated for their antioxidant and antiradical activities. This research presents a novel approach to the preparation of 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives, which were then screened for their ability to act as antioxidants, indicating the compound's potential in medicinal chemistry and drug development (Bekircan et al., 2008).
Coordination Chemistry and Catalysis
In coordination chemistry, 3-chloro-2-(1H-1,2,4-triazol-1-ylmethyl)-5-(trifluoromethyl)pyridine and its derivatives have been used to study self-assembly processes with metal acceptors. These studies provide insights into the selective formation of molecular architectures, such as macrocycles and cubic cages, offering potential applications in catalysis and materials science (Howlader et al., 2015).
Antimicrobial Activities and DNA Interaction
Investigations into the antimicrobial activities and DNA interactions of 2-chloro-6-(trifluoromethyl)pyridine, a closely related compound, have provided valuable information on its structural and spectroscopic properties. These studies include assessments of antimicrobial efficacy and the compound's effects on DNA, contributing to our understanding of its biological activities and potential therapeutic applications (Evecen et al., 2017).
Propiedades
IUPAC Name |
3-chloro-2-(1,2,4-triazol-1-ylmethyl)-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3N4/c10-7-1-6(9(11,12)13)2-15-8(7)3-17-5-14-4-16-17/h1-2,4-5H,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYMZPHQVSTKAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CN2C=NC=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2755136.png)
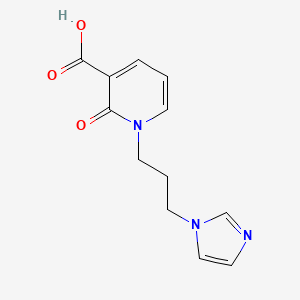
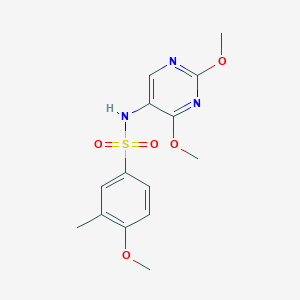
![2-(methylsulfanyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2755141.png)
![6,8-dimethoxy-9-(thiophen-2-yl)-1H,3H,4H,9H-furo[3,4-b]quinolin-1-one](/img/structure/B2755143.png)
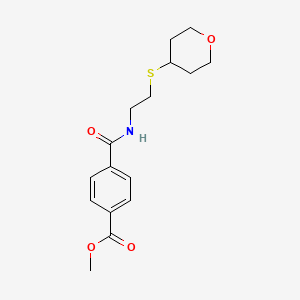
![2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-propan-2-ylacetamide](/img/structure/B2755146.png)
![2-[(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B2755147.png)
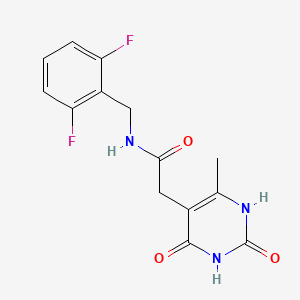

![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(4-butoxyphenyl)-1H-pyrrol-3(2H)-one](/img/structure/B2755155.png)
![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide](/img/structure/B2755157.png)
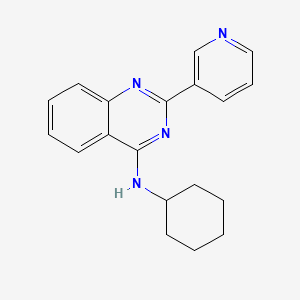
![3-(3-methoxyphenoxy)-9-(pyridin-2-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2755159.png)